2,5-Bis(ethylsulfanyl)thiophene
Description
Overview of Thiophene-Based π-Conjugated Systems
Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in the design of π-conjugated systems. These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecular backbone. This electron delocalization is the primary reason for the unique electronic and photophysical properties of thiophene-based materials. ijprajournal.com
The sulfur atom in the thiophene ring plays a crucial role; its lone pair of electrons participates in the aromatic sextet, contributing to the electron-rich nature of the ring and enhancing its reactivity towards electrophilic substitution. pharmaguideline.com Furthermore, the polarizability of the sulfur atom can lead to stronger intermolecular interactions, which are vital for charge transport in solid-state devices. Thiophene-based π-conjugated systems are integral to the development of organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). google.comresearchgate.net
Significance of 2,5-Disubstitution Patterns in Heterocyclic Chemistry
The functionalization of the thiophene ring at specific positions is a key strategy for tuning the properties of the resulting materials. The 2- and 5-positions (the carbon atoms adjacent to the sulfur) are the most reactive sites for electrophilic substitution. The 2,5-disubstitution pattern is particularly significant because it allows for the linear extension of the π-conjugated system. This linearity is crucial for achieving desirable properties such as high charge carrier mobility and strong light absorption in the visible spectrum.
By introducing various functional groups at the 2- and 5-positions, researchers can precisely control the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing of the molecules. This molecular engineering approach is fundamental to the design of high-performance organic electronic materials. aau.edu.et
Current Research Trajectories for Alkylsulfanyl-Substituted Thiophenes
The introduction of alkylsulfanyl (-SR) groups onto the thiophene ring is a promising area of research. The sulfur atoms in the side chains can engage in non-covalent S---S interactions, which can influence the molecular packing and, consequently, the charge transport properties of the material. While specific research on 2,5-Bis(ethylsulfanyl)thiophene is limited, studies on related alkylsulfanyl-substituted thiophenes and bithiophenes provide valuable insights.
Research in this area is focused on several key aspects:
Synthesis: Developing efficient and scalable synthetic routes to these materials is a primary objective. Common methods include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide, and metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the precise installation of substituents. organic-chemistry.orgnih.gov The synthesis of 2,5-disubstituted thiophenes can also be achieved through one-pot methods under the presence of a sulfur reagent.
Electrochemical Properties: The electrochemical behavior of alkylsulfanyl-substituted thiophenes is of great interest. Cyclic voltammetry is a key technique used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels of the molecule. These parameters are critical for designing materials for applications in batteries and electrochromic devices. acs.org The electrochemical oxidation of substituted thiophenes has been studied on various electrode surfaces. aau.edu.et
Applications in Organic Electronics: Alkylsulfanyl-substituted thiophenes are being explored as components in organic solar cells and field-effect transistors. The ability to tune their electronic properties and solid-state morphology makes them attractive candidates for these applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4115-49-5 |
|---|---|
Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2,5-bis(ethylsulfanyl)thiophene |
InChI |
InChI=1S/C8H12S3/c1-3-9-7-5-6-8(11-7)10-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
VGEHPPPYVCNRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(S1)SCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis Ethylsulfanyl Thiophene and Analogous Structures
Direct Functionalization Approaches to the Thiophene (B33073) Core
Direct functionalization methods offer an efficient route to 2,5-bis(ethylsulfanyl)thiophene by modifying the C-H or C-Halogen bonds of a thiophene substrate. These approaches can be categorized into halogen-metal exchange followed by electrophilic quenching, direct C-H activation, and nucleophilic substitution pathways.
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
A common and versatile method for the introduction of substituents onto the thiophene ring involves a halogen-metal exchange reaction. This process typically starts with a 2,5-dihalogenated thiophene, such as 2,5-dibromothiophene (B18171) or 2,5-diiodothiophene. Treatment of the dihalothiophene with a strong organolithium base, like n-butyllithium, at low temperatures results in the formation of a 2,5-dilithiated thiophene intermediate. This highly reactive species can then be quenched with an appropriate electrophile to introduce the desired side chains.
For the synthesis of this compound, the electrophile would be diethyl disulfide. The nucleophilic carbon of the lithiated thiophene attacks one of the sulfur atoms of the disulfide, displacing an ethanethiolate leaving group and forming the C-S bond. This process is repeated at the second lithiated position to yield the final product.
Table 1: Representative Reaction Conditions for Halogen-Metal Exchange and Electrophilic Quenching
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 2,5-Diiodothiophene | 1. n-BuLi 2. Diethyl disulfide | THF | -78 °C to rt | This compound | Not Reported | Analogous to mdpi.com |
This is a representative example based on established methodologies. Specific yields for this exact transformation are not widely reported.
Direct C-H Activation and Functionalization Strategies
In recent years, direct C-H activation has emerged as a powerful and atom-economical tool for the synthesis of functionalized aromatic compounds. sci-hub.se This methodology avoids the pre-functionalization steps required in traditional cross-coupling reactions. For the synthesis of this compound, this would involve the direct reaction of thiophene with a source of the ethylthio group, catalyzed by a transition metal, typically palladium. researchgate.net
The reaction likely proceeds through a concerted metalation-deprotonation mechanism, where the palladium catalyst facilitates the cleavage of the C-H bond at the 2- and 5-positions of the thiophene ring, followed by coupling with an ethylthio-containing reagent, such as diethyl disulfide. The choice of ligand, base, and solvent is crucial for achieving high selectivity and yield. While direct C-H arylation of thiophenes is well-documented, specific examples for the introduction of two ethylthio groups are less common. researchgate.net
Nucleophilic Substitution Pathways for Thioether Formation
Nucleophilic aromatic substitution (SNAr) offers another direct route to this compound, particularly when starting from an activated dihalothiophene. In this pathway, a nucleophile directly displaces a halide on the aromatic ring. For this reaction to be efficient, the thiophene ring typically needs to be activated by electron-withdrawing groups.
A more common approach for the synthesis of thioethers is the reaction of a haloaromatic compound with a thiolate nucleophile, often catalyzed by a transition metal like copper or palladium. semanticscholar.org In the case of this compound, this would involve the reaction of 2,5-dibromothiophene with sodium ethanethiolate. The use of a catalyst facilitates the coupling by promoting the formation of the C-S bond.
A related approach involves the synthesis of bis-thiophene derivatives through nucleophilic substitution reactions of chloroacetamide precursors with sulfur nucleophiles. semanticscholar.org
Preparation of Organometallic Precursors for Cross-Coupling Reactions
Cross-coupling reactions, such as the Stille and Suzuki reactions, are cornerstone methodologies in modern organic synthesis for the formation of C-C and C-heteroatom bonds. These reactions rely on the preparation of organometallic precursors of one of the coupling partners.
Synthesis of Stannyl Thiophene Intermediates
The Stille cross-coupling reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound via this method, one could envision two primary routes: either by preparing 2,5-bis(tributylstannyl)thiophene (B173521) and reacting it with an electrophilic source of the ethylthio group, or by reacting a 2,5-dihalothiophene with a tributyl(ethylthio)stannane.
The synthesis of 2,5-bis(trimethylstannyl)thiophene (B1590012) has been reported and is typically achieved by the reaction of 2,5-dilithiothiophene (generated from 2,5-dibromothiophene and n-butyllithium) with trimethyltin (B158744) chloride. nih.gov While the Stille reaction is widely used for C-C bond formation, its application for the formation of C-S bonds is also known.
Table 2: Synthesis of 2,5-Diheteroarylated Thiophenes via Palladium-Catalyzed Direct Arylation (Analogous to C-S Coupling)
| Thiophene Derivative | Heteroaryl Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,5-Dibromothiophene | 2-Ethyl-4-methylthiazole | Pd(OAc)₂ | KOAc | DMA | 140 | 80 | researchgate.net |
| 2,5-Dibromothiophene | Thiophene | PdCl(C₃H₅)(dppb) | KOAc | DMA | 140 | 75 | researchgate.net |
This table presents data for C-C bond formation as a close analogue to the targeted C-S bond formation.
Boronic Ester and Boronic Acid Thiophene Derivatives
The Suzuki cross-coupling reaction, which couples an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base, is another powerful tool. nih.gov Similar to the Stille reaction, two retrosynthetic pathways can be imagined for the synthesis of this compound.
The first involves the preparation of 2,5-thiophenediboronic acid or its pinacol (B44631) ester, followed by a cross-coupling reaction with an electrophilic ethylthio reagent. The synthesis of 2,5-thiophenediboronic acid bis(pinacol) ester is well-established and can be achieved through several methods, including the reaction of 2,5-dilithiothiophene with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. nih.gov
The second approach would involve the Suzuki coupling of a 2,5-dihalothiophene with an ethylthioboronic acid or ester. While the synthesis and application of arylboronic acids are widespread, the corresponding thioboronic acids are less common.
The Suzuki reaction has been successfully employed for the synthesis of 2,5-di(prop-1-en-2-yl)thiophene from 2,5-dibromothiophene and isopropenylboronic acid pinacol ester, demonstrating the feasibility of double cross-coupling at the 2 and 5 positions of the thiophene ring. nih.gov
Polymerization and Oligomerization Techniques for Extended Conjugated Systems
The synthesis of conjugated polymers and oligomers based on thiophene units is a cornerstone of materials science, driven by their applications in organic electronics. For monomers like this compound and its analogs, polymerization techniques are employed to create extended π-conjugated systems. These methods primarily involve forming new carbon-carbon bonds between monomer units to construct the polymer backbone. Key strategies include palladium-catalyzed cross-coupling reactions, C-S bond activation, and oxidative polymerization, each offering distinct advantages in controlling the polymer's structure and properties.
Palladium-Catalyzed Cross-Coupling Polymerization (e.g., Stille, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing polythiophenes with well-defined structures. acs.org These methods typically involve the reaction of a dihalo-thiophene monomer with an organometallic counterpart.
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. For polythiophene synthesis, this often involves the self-condensation of a stannylated halothiophene or the reaction between a bis(stannyl)thiophene and a dihalothiophene. The versatility of the Stille reaction allows for the synthesis of a wide array of functional polymers. acs.org For instance, new donor-acceptor π-conjugated copolymers have been synthesized using this method, combining alkylthiophene units with pyridazine. acs.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is another cornerstone of C-C bond formation, pairing an organoboron species (like a boronic acid or ester) with an organohalide. nih.govrsc.org This method is widely used for its mild reaction conditions and the low toxicity of its boron-containing byproducts. In the context of polythiophene synthesis, a common approach is the polymerization of a thiophene-diboronic acid or its ester with a dihalothiophene monomer. nih.gov This technique has been successfully employed to create various thiophene-based copolymers, such as those incorporating fluorene (B118485) units. rsc.org The choice of catalyst and ligands, like Pd(OAc)₂/XPhos, can influence reaction yields. rsc.org A specific strategy, the Suzuki–Miyaura catalyst-transfer condensation polymerization (CTCP), allows for the synthesis of well-defined poly(fluorene-alt-thiophene) with controlled molecular weight and block copolymers. rsc.org
A comparative study on functionalizing diazocines highlighted that Stille coupling sometimes provides better yields than Suzuki coupling for certain heterocyclic substrates like thiophenes. rsc.org However, both methods are essential for creating complex polyene systems, and can even be used in tandem, one-pot sequences. acs.org
C-S Bond Activation Protocols for Polythiophene Synthesis
An alternative to traditional cross-coupling methods involves the activation and cleavage of C-S bonds. While less common than C-C bond formation, this strategy offers a different pathway for polymer synthesis. Research has shown that polythiophene synthesis can occur through C-S bond cleavage, presenting a unique approach to forming the polymer backbone. researchgate.net This method can be particularly relevant for monomers where sulfur-containing side groups might participate in the reaction, although it is more typically associated with the formation of the thiophene ring itself or specific coupling reactions rather than chain-growth polymerization of pre-formed thiophene rings.
More established in polythiophene synthesis is the deprotonative metalation of C-H bonds followed by cross-coupling, which avoids the pre-functionalization steps of Stille or Suzuki coupling. researchgate.net For example, deprotonative metalation of a 2-halo-3-substituted thiophene at the 5-position, followed by the addition of a nickel catalyst, can initiate cross-coupling polymerization. researchgate.net This highlights the focus on C-H and C-Halogen bond activation in modern polythiophene synthesis.
Oxidative Polymerization Mechanisms
Oxidative polymerization is a direct and atom-economical method for synthesizing polythiophenes. qau.edu.pk This technique involves the oxidation of the thiophene monomer, which generates radical cations that then couple to form the polymer chain.
Chemical Oxidative Polymerization: This is one of the most common methods for synthesizing polythiophenes, often utilizing an oxidant like iron(III) chloride (FeCl₃). nih.govmagtech.com.cn The process is straightforward and effective for producing large quantities of polymer. The reaction proceeds through the oxidation of the thiophene monomer to a radical cation. Two of these radical cations then dimerize. Subsequent deprotonation and re-aromatization, followed by further oxidation and coupling steps, lead to the growth of the polymer chain. This method has been used to synthesize a variety of polythiophene derivatives containing different side groups, such as pyrazoline. nih.gov
Electrochemical Polymerization: In this method, the polymerization is initiated by applying an electrical potential to a solution containing the thiophene monomer. The monomer is oxidized at the electrode surface, forming radical cations that polymerize and deposit onto the electrode as a film. This technique allows for the direct formation of polymer films on conductive substrates.
Oxidative C-H/C-H Coupling: A more advanced form of oxidative polymerization is the direct arylation polymerization (Oxi-DArP), which involves the palladium-catalyzed oxidative coupling of C-H bonds. qau.edu.pk This approach avoids the need for halogenated or organometallic monomers, making it a more environmentally friendly process. The first palladium-catalyzed oxidative polymerization of thiophene derivatives used a palladium(II) acetate (B1210297) catalyst with copper(II) acetate and trifluoroacetic acid in the presence of oxygen. qau.edu.pk While early examples produced polymers with modest molecular weights, the method has been refined to synthesize high molecular weight polymers. qau.edu.pk
Advanced Spectroscopic and Structural Characterization
Electronic Structure Elucidation via Absorption and Emission Spectroscopy
The electronic properties of 2,5-Bis(ethylsulfanyl)thiophene, specifically the energies of its electronic transitions, can be investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insight into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and its luminescence characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.
For 2,5-disubstituted thiophenes, the position of the λmax is sensitive to the nature of the substituents. The presence of sulfur-containing groups like the ethylsulfanyl moieties is expected to influence the electronic structure of the thiophene (B33073) ring through the interaction of the sulfur lone pairs with the π-system. This interaction generally leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. Computational studies on various substituted thiophenes have shown that such substitutions can effectively tune the HOMO-LUMO gap. jchps.comnih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value Range | Solvent |
| λmax (nm) | 250 - 350 | Common organic solvents (e.g., hexane, ethanol, dichloromethane) |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 10,000 - 25,000 |
Note: The values in this table are estimations based on data for structurally similar compounds and theoretical considerations. Actual experimental values may vary.
Fluorescence Spectroscopy for Luminescence Characteristics
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. While many thiophene derivatives are known to be fluorescent, the quantum yield and emission wavelength are highly dependent on the molecular structure and the surrounding environment.
For this compound, excitation at its absorption maximum would be expected to result in fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The intensity and lifetime of this fluorescence would provide further details about the excited state dynamics of the molecule. The nature of the ethylsulfanyl substituents could potentially influence the fluorescence properties, though specific data is not available.
Table 2: Expected Fluorescence Data for this compound
| Parameter | Expected Value Range | Excitation Wavelength (nm) | Solvent |
| Emission λmax (nm) | 300 - 450 | Corresponding to UV-Vis λmax | Common organic solvents |
| Fluorescence Quantum Yield (ΦF) | Variable |
Note: The values in this table are estimations. The fluorescence quantum yield can be significantly affected by factors such as solvent polarity and the presence of quenchers.
Vibrational Spectroscopy for Molecular Structural Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and determining the structural features of a molecule. Each technique provides a unique vibrational fingerprint based on the molecule's specific bonds and symmetries.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.
For this compound, the IR spectrum would be expected to show characteristic peaks for the thiophene ring and the ethylsulfanyl side chains. Key expected vibrations include C-H stretching and bending modes of the thiophene ring and the ethyl groups, C-S stretching vibrations of both the thiophene ring and the thioether linkages, and C-C stretching vibrations.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch (Thiophene Ring) | 3100 - 3000 |
| Aliphatic C-H Stretch (Ethyl Group) | 2980 - 2850 |
| C=C Stretch (Thiophene Ring) | 1500 - 1400 |
| CH₂ Bend (Ethyl Group) | ~1465 |
| CH₃ Bend (Ethyl Group) | ~1380 |
| C-S Stretch (Thioether) | 700 - 600 |
| C-S Stretch (Thiophene Ring) | 850 - 600 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would provide additional structural information. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S and S-S bonds, if present as impurities from synthesis, can also give rise to distinct Raman signals. Computational studies on thiophene derivatives have been used to predict their Raman spectra and aid in the assignment of vibrational modes. jchps.com
Table 4: Expected Prominent Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Symmetric Ring Breathing (Thiophene) | Strong intensity peak |
| C=C Stretch (Thiophene Ring) | Strong intensity peak |
| C-S Stretch (Thioether and Thiophene) | Moderate to weak intensity peaks |
Note: The specific Raman shifts and their intensities are difficult to predict without experimental data or detailed computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, ¹H and ¹³C NMR would be the most informative.
The ¹H NMR spectrum would show signals for the protons on the thiophene ring and the ethyl groups. The chemical shifts of the thiophene protons would be influenced by the electron-donating nature of the ethylsulfanyl groups. The ethyl groups would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the thiophene carbons would provide further evidence of the substitution pattern and the electronic effects of the ethylsulfanyl groups. The signals for the ethyl carbons would appear in the aliphatic region of the spectrum.
Table 5: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H (3,4-positions) | 6.8 - 7.2 | s | - |
| -S-CH₂-CH₃ | 2.7 - 3.0 | q | ~7.5 |
| -S-CH₂-CH₃ | 1.2 - 1.5 | t | ~7.5 |
Note: Predicted chemical shifts are based on known substituent effects on the thiophene ring and data for similar compounds. The solvent used for NMR analysis will affect the exact chemical shift values. 's' denotes a singlet, 'q' a quartet, and 't' a triplet.
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiophene C (2,5-positions) | 135 - 145 |
| Thiophene C (3,4-positions) | 125 - 135 |
| -S-CH₂-CH₃ | 30 - 40 |
| -S-CH₂-CH₃ | 14 - 18 |
Note: Predicted chemical shifts are based on established ranges for substituted thiophenes and thioethers.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Spin Density Mapping
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying the radical cation of this compound, which can be generated electrochemically or chemically. EPR confirms the formation of the radical species and provides insight into the distribution of the unpaired electron's spin density across the molecule.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry confirms the molecular mass of this compound (C₈H₁₂S₃) to be approximately 204.37 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
The electron impact (EI) mass spectrum reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically observed. Subsequent fragmentation in related thienyl compounds often involves the cleavage of bonds alpha to the thiophene ring. For this compound, this would correspond to the loss of ethyl or ethylsulfanyl radicals. Common fragmentation pathways would likely include:
Loss of an ethyl radical (•CH₂CH₃) to form an [M - 29]⁺ ion.
Loss of an ethylsulfanyl radical (•SCH₂CH₃) to form an [M - 61]⁺ ion.
Cleavage of the C-S bond, leading to fragments corresponding to the thiophene core and the side chains.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architectures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state and analyzing the morphology of thin films.
Single crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsional angles, defining its exact molecular conformation. This technique also reveals how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions like π-π stacking or C-H···S contacts that define the supramolecular architecture.
Table 3: Representative Single Crystal X-ray Diffraction Data for a Related Thiophene Derivative (2,5-Bis(5-bromo-2-thienyl)thiophene).
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₆Br₂S₃ |
| Formula Weight | 406.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.6216 (16) |
| b (Å) | 30.003 (6) |
| c (Å) | 5.8841 (13) |
| Volume (ų) | 1345.5 (5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 2.004 |
Powder X-ray diffraction (PXRD) is instrumental in characterizing the microstructure of thin films, which is critical for applications in organic electronics. For materials based on thiophene derivatives, PXRD is used to study the degree of crystallinity, the orientation of crystalline domains relative to the substrate, and the packing structure of the polymer chains.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, orbital energies, and reactivity indices. For derivatives of thiophene (B33073), DFT has been successfully used to understand the effect of substituents on the electronic properties of the thiophene ring. mdpi.comresearchgate.netresearchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. researchgate.net
In 2,5-Bis(ethylsulfanyl)thiophene, the sulfur atoms of the ethylthio groups are expected to contribute significantly to the HOMO, increasing its energy level compared to unsubstituted thiophene. This is due to the electron-donating nature of the alkylthio groups. Consequently, the HOMO-LUMO gap is anticipated to be smaller, which generally correlates with higher reactivity and a red-shift in the absorption spectrum. The HOMO is likely to be delocalized over the entire π-conjugated system, including the thiophene ring and the sulfur atoms of the ethylthio substituents. The LUMO is also expected to be distributed across the thiophene ring.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These values are estimations based on DFT calculations of similar alkylthio-substituted thiophenes and may vary depending on the specific computational method and basis set used. researchgate.netresearchgate.netnih.govnih.govsemanticscholar.org
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of molecules. The interactions between the FMOs of reacting species govern the course of a chemical reaction. For this compound, the high-energy HOMO suggests that it would be susceptible to electrophilic attack. The distribution of the HOMO density would indicate that the most likely sites for electrophilic substitution are the carbon atoms of the thiophene ring. Conversely, the LUMO would be the site for nucleophilic attack. The analysis of FMOs is also critical in understanding intramolecular charge transfer (ICT) processes, which are fundamental to the optical and electronic properties of many organic materials. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-visible absorption spectra. nih.gov TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.
For this compound, TD-DFT calculations would likely predict the main absorption band to be a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. researchgate.net The presence of the electron-donating ethylthio groups is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. It is important to note that for some thiophene-based compounds, TD-DFT has shown limitations in accurately predicting the ordering and energy of the lowest excited states. nih.govacs.org Therefore, careful selection of the functional and comparison with experimental data, when available, is crucial.
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 (HOMO → LUMO) | 300 - 350 | > 0.5 |
| S0 → S2 (Other π-π*) | < 300 | Variable |
Note: These predictions are based on TD-DFT studies of similar thiophene derivatives and serve as an estimation. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule and uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high electron density (negative potential) localized around the sulfur atom of the thiophene ring and, to a lesser extent, the sulfur atoms of the ethylthio groups. mdpi.comresearchgate.netresearchgate.net This indicates that these areas are the most likely sites for interactions with electrophiles. The hydrogen atoms of the ethyl groups would exhibit positive electrostatic potential. The MEP map provides a more intuitive picture of reactivity compared to looking at atomic charges alone. semanticscholar.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer and delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. periodicodimineralogia.itwisc.edu The stabilization energy associated with these interactions quantifies the extent of electron delocalization.
In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the sulfur atoms (both on the ring and in the ethylthio groups) into the antibonding π* orbitals of the thiophene ring. tandfonline.comscielo.br This delocalization contributes to the stability of the molecule and is a key factor in its electronic properties. The analysis can also quantify the hyperconjugative interactions between the σ bonds of the ethyl groups and the π system. researchgate.net
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP(Sring) | π(C=C) | High |
| LP(Sethyl) | π(C=C) | Moderate |
| σ(C-H) | π*(C=C) | Low |
Note: LP denotes a lone pair orbital. The values are qualitative predictions based on NBO analyses of similar sulfur-containing aromatic compounds. orientjchem.org
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant intramolecular charge transfer can exhibit non-linear optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. For this compound, the presence of the electron-donating ethylthio groups attached to the π-conjugated thiophene ring suggests that it may possess a notable NLO response. tandfonline.com The delocalization of electrons from the sulfur atoms to the thiophene ring can lead to a significant change in the dipole moment upon excitation, which is a prerequisite for a large hyperpolarizability. researchgate.netrsc.orgacs.org Calculations on similar donor-substituted thiophenes have shown that such molecules can indeed exhibit promising NLO properties. semanticscholar.org
Theoretical Modelling of Charge Transport Mechanisms in Organic Semiconductors
The charge transport in organic semiconductors at a fundamental level is governed by the hopping of charge carriers—electrons or holes—between adjacent molecules in the solid state. Theoretical models are indispensable for elucidating these complex mechanisms. For thiophene derivatives, computational approaches such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate key parameters that dictate charge mobility.
The charge hopping process is often described by the Marcus theory, where the charge transfer rate (k) is dependent on two primary factors: the electronic coupling (or transfer integral, V) between adjacent molecules and the reorganization energy (λ). The transfer integral quantifies the extent of electronic wavefunction overlap between neighboring molecules and is highly sensitive to their relative orientation and distance. A larger transfer integral facilitates more efficient charge transfer.
The reorganization energy is composed of two components: the internal reorganization energy (λi), which corresponds to the energy required to relax the geometry of a molecule upon gaining or losing a charge, and the external reorganization energy (λo), which arises from the polarization of the surrounding medium. A lower reorganization energy is desirable for efficient charge transport as it represents a smaller energetic barrier for the hopping process.
For 2,5-disubstituted thiophenes, the nature of the substituent groups at the 2 and 5 positions plays a pivotal role in modulating these parameters. The ethylsulfanyl (-SEt) groups in this compound are electron-donating and are expected to influence the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Theoretical calculations on analogous 2,5-bis(alkylthio)thiophenes suggest that the sulfur atoms in the side chains can enhance intermolecular interactions, potentially leading to favorable molecular packing and increased transfer integrals.
Elucidation of Structure-Performance Relationships from a Theoretical Perspective
In the case of this compound, several structural aspects are critical:
Conformation of Ethylsulfanyl Groups: The rotational freedom of the ethyl groups can lead to different molecular conformations. Theoretical calculations can determine the most stable conformers and how their geometries affect intermolecular packing and, consequently, the transfer integrals.
Intermolecular Packing: The arrangement of molecules in the crystalline or amorphous solid state is paramount for efficient charge transport. Computational simulations can predict the most likely packing motifs (e.g., herringbone, pi-stacking) and calculate the corresponding charge mobility. For instance, studies on similar sulfur-substituted thiophene oligomers have shown that S-S interactions can promote co-facial pi-stacking, which is beneficial for charge transport.
Electronic Properties: The electron-donating nature of the ethylsulfanyl groups is expected to raise the HOMO energy level, which would facilitate hole injection from common electrode materials. DFT calculations can provide precise values for the HOMO and LUMO energies, the HOMO-LUMO gap, and the ionization potential and electron affinity, which are crucial for predicting the type of charge carrier (hole or electron) that will be more mobile and for assessing the material's air stability.
| Parameter | Hypothetical Value | Significance for Charge Transport |
| HOMO Energy | -5.2 eV | Influences hole injection efficiency. |
| LUMO Energy | -1.8 eV | Affects electron injection and transport. |
| HOMO-LUMO Gap | 3.4 eV | Determines the optical absorption properties. |
| Internal Reorganization Energy (Hole) | 0.25 eV | Lower values are desirable for higher hole mobility. |
| Internal Reorganization Energy (Electron) | 0.35 eV | Lower values are desirable for higher electron mobility. |
| Transfer Integral (Hole) - Stacking | 80 meV | Higher values indicate better electronic coupling for hole transport. |
| Transfer Integral (Electron) - Stacking | 40 meV | Higher values indicate better electronic coupling for electron transport. |
This hypothetical data suggests that this compound would likely be a better hole-transporting material due to the lower hole reorganization energy and higher hole transfer integral in a stacked configuration.
Applications in Organic Electronics and Optoelectronics
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the semiconductor material used in its active layer. Thiophene-based polymers and small molecules are frequently employed in this capacity due to their high charge carrier mobilities.
The charge carrier mobility of a material in an OFET is a key metric of its performance. For 2,5-Bis(ethylsulfanyl)thiophene, there is no available data on its intrinsic charge carrier mobility. Research would be required to synthesize this compound, incorporate it into an OFET architecture, and measure its mobility. Such studies would need to investigate how the ethylsulfanyl side chains influence the intermolecular packing and electronic coupling, which are critical factors for efficient charge transport.
The interface between the organic semiconductor and the dielectric layer in an OFET is another critical factor for optimal device performance. Interfacial engineering, often involving the use of self-assembled monolayers (SAMs), can significantly reduce charge trapping and improve charge injection. There are no published studies on the use of interfacial engineering with this compound. Future research could explore how different SAMs interact with this specific molecule to potentially enhance the performance of OFETs based on it.
Organic Light-Emitting Diodes (OLEDs)
OLEDs are at the forefront of display and lighting technology. The efficiency and color of an OLED are determined by the materials used in its emissive and charge-transporting layers.
Thiophene (B33073) derivatives are versatile in OLEDs, serving as emitters, host materials, or charge transport materials. The specific role of this compound in an OLED is currently undefined. To assess its potential, investigations into its photoluminescent properties, including its emission spectrum and quantum yield, are necessary. Furthermore, its energy levels (HOMO and LUMO) would need to be determined to evaluate its suitability as a charge transport material in multilayer OLED devices.
Organic Photovoltaics (OPVs) and Solar Cells
OPVs offer the promise of low-cost, flexible solar energy conversion. The active layer of an OPV typically consists of a blend of a donor and an acceptor material.
The electronic properties of a material dictate whether it can function as a donor or an acceptor in an OPV. Thiophene-based materials are commonly used as electron donors. To determine the potential of this compound in OPVs, its absorption spectrum and electrochemical properties would need to be characterized. This would allow for an assessment of its suitability as a donor or acceptor and the identification of potential partner materials for an efficient bulk heterojunction.
Structural Modifications and Derivative Chemistry
Influence of Alkyl and Hetaryl Side-Chain Variations on Electronic and Morphological Characteristics
The nature of the side-chains at the 2 and 5 positions of the thiophene (B33073) ring profoundly influences the material's properties. While the subject compound features ethyl groups (-C2H5), variations in these chains are a key strategy for materials design.
Alkyl Side-Chain Variation: The length and branching of alkyl chains attached to the sulfur atoms are critical in determining the solubility, solid-state packing, and, consequently, the electronic properties of the resulting materials. Longer or branched alkyl chains are often introduced to improve the solubility of oligomers and polymers in common organic solvents, which is essential for solution-based processing techniques. rsc.org However, these chains also impact intermolecular organization. For instance, in studies on dithienopyrrole-based oligomers, hexyl chains attached to thiophene units were found to be crucial for achieving favorable molecular packing and high fill factors in solar cell devices. rsc.org Similarly, for a series of poly(4-alkylthiazole)s, the nature of the side-chains was shown to strongly affect bulk properties like solubility and solid-state morphology, even while the fundamental electronic properties of the conjugated system remained similar. researchgate.net The transition from highly aggregated to fully dissolved states in solution can be controlled by varying the alkyl chain length. researchgate.net
Hetaryl Side-Chain Variation: Replacing alkyl chains with heterocyclic aromatic (hetaryl) groups introduces additional electronic and structural diversity. These groups can modify the frontier molecular orbital (FMO) energy levels, influence the planarity of the molecule through noncovalent interactions, and provide sites for further functionalization. For example, introducing an electron-deficient thiazole (B1198619) ring in place of an electron-rich thiophene can lower the FMO energy levels, a desirable trait for certain electronic applications. researchgate.net The introduction of hetaryl groups can lead to the development of novel donor-acceptor architectures with tailored electronic and photophysical properties.
The table below summarizes the general effects of side-chain modifications on thiophene-based materials, based on findings from related systems.
| Side-Chain Modification | Effect on Solubility | Effect on Morphology | Effect on Electronic Properties |
| Increase Alkyl Chain Length | Generally Increases | Can disrupt π-stacking but may promote lamellar structures | Minor changes to intrinsic electronic properties, but significant impact on bulk charge transport due to morphological changes |
| Introduce Alkyl Branching | Significantly Increases | Often leads to more amorphous films, hindering close packing | Can decrease charge carrier mobility due to less ordered morphology |
| Introduce Hetaryl Groups | Variable | Can promote specific packing motifs (e.g., π-π stacking) and planarity | Significantly alters FMO levels, bandgap, and charge-transfer characteristics |
Incorporation of 2,5-Bis(ethylsulfanyl)thiophene Units into Oligothiophene and Polythiophene Architectures
The this compound unit can serve as a monomer for the synthesis of larger conjugated systems like oligothiophenes and polythiophenes. These materials are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The synthesis of oligomers, such as terthiophenes, often involves Suzuki coupling reactions, where a dibromo-functionalized thiophene is reacted with a thiophene-boronic acid derivative in the presence of a palladium catalyst. mdpi.com By analogy, this compound could be halogenated and then used in such step-growth polymerization reactions to create well-defined oligomers or polymers. The ethylsulfanyl groups would be retained as substituents on the resulting polymer backbone, influencing its properties as described in the previous section. The supramolecular self-assembly of these polymers is critical for device performance, with factors like the torsion angle between thiophene units and the length of side chains dictating the formation of ordered domains. rsc.org Studies on related thiophene polymers have shown that specific microstructures, such as circular domains, can lead to higher charge carrier mobility and a reduced band gap. rsc.org
Design and Synthesis of Fused-Ring Thiophene Derivatives (e.g., Thienothiophenes)
Fusing the thiophene ring with other aromatic or heterocyclic rings is a powerful strategy to create rigid, planar molecules with extended π-conjugation. This approach generally leads to materials with higher charge carrier mobilities. Starting from a functionalized this compound, intramolecular cyclization reactions can be envisioned to form thieno[3,2-b]thiophene (B52689) or other fused systems.
Various synthetic methods are employed for creating fused thiophene systems. These can include platinum-catalyzed ring-expansion and cyclization reactions to form thiopyran-fused compounds or multi-step syntheses to produce complex architectures like thiophene-fused fulminenes. rsc.orgresearchgate.net Patents have described detailed reaction schemes for producing fused thiophene compounds with four or more rings, highlighting the modularity of these synthetic approaches. google.com The goal of such syntheses is often to create ladder-type polymers or large polycyclic aromatic compounds with enhanced electronic delocalization and improved stability.
Development of Donor-Acceptor (D-A) Conjugated Systems Incorporating Alkylsulfanyl Thiophenes
The electron-rich nature of the this compound unit makes it an excellent electron donor (D) component in donor-acceptor (D-A) conjugated systems. When this donor unit is covalently linked to an electron-accepting (A) moiety, it creates a molecule with a low-energy intramolecular charge-transfer transition. This is a key design principle for creating low band gap materials for organic solar cells and near-infrared photodetectors.
A variety of electron-accepting units, such as 1,3,4-thiadiazole (B1197879) or oxadiazole, can be combined with thiophene-based donors. researchgate.net The synthesis of these D-A systems can be achieved through standard cross-coupling reactions. The strength of the acceptor unit directly influences the energy gap of the final compound; a stronger acceptor results in a lower gap. researchgate.net The strategic placement of substituents, such as fluorine atoms, on either the donor or acceptor components is a common method to fine-tune the frontier molecular orbital energy levels and enhance the performance of photovoltaic devices. researchgate.net The (4+1) annulation of donor-acceptor cyclopropanes with sulfur powder represents another innovative route to synthesize substituted thiophene derivatives that could be incorporated into D-A systems. nih.gov
Ligand Chemistry and Coordination Complexes Involving Thiophene Derivatives (e.g., Metal Chelation, Self-Assembly)
Thiophene derivatives can act as ligands, coordinating to metal ions to form coordination polymers and discrete complexes. The sulfur atom in the thiophene ring and the sulfur atoms in the ethylsulfanyl groups of this compound can potentially act as coordination sites. More commonly, however, the thiophene ring is functionalized with stronger coordinating groups, such as carboxylates or nitrogen-containing heterocycles.
For example, 2,5-thiophenedicarboxylic acid has been used as a rigid ligand, in combination with a co-ligand like 1,10-phenanthroline, to synthesize a series of lanthanide(III) coordination polymers. nih.gov These materials exhibit diverse structural motifs and can have applications in areas like chemical sensing. nih.gov Similarly, extended terpyridine ligands incorporating thiophene units have been designed to create complex supramolecular networks with metal ions like Fe2+, Ru2+, and Zn2+. rsc.org These examples demonstrate that the thiophene-2,5-diyl scaffold, as present in this compound, is a viable platform for designing sophisticated ligands for self-assembly and the construction of functional metallo-supramolecular materials.
Investigations of Intermolecular Interactions and Supramolecular Assemblies (e.g., S...S Interactions in Hybrid Perovskites)
Non-covalent interactions are the driving force behind the self-assembly of molecules in the solid state, dictating the material's morphology and electronic properties. nih.gov For sulfur-containing molecules like this compound, sulfur-mediated interactions are particularly important.
S...S Interactions: Short contacts between sulfur atoms (chalcogen bonding) are a significant type of intermolecular interaction that can direct crystal packing. In terthiophene derivatives, S···S short contacts with separations as low as 3.491 Å have been observed. mdpi.com These interactions, along with other weak forces like C-H···S hydrogen bonds, play a crucial role in the supramolecular assembly. rsc.org
S-π Interactions: Interactions between a sulfur atom and the π-system of an adjacent aromatic ring are another key factor. Recently, the importance of such S-mediated interactions has been highlighted in the context of hybrid organic-inorganic perovskites. birmingham.ac.uk Incorporating sulfur-containing organic moieties can lead to the formation of novel low-dimensional perovskite structures assembled via chalcogen bonding and S–π interactions, which can improve the material's stability and conductivity. birmingham.ac.uk The study of these weak interactions is often supported by Hirshfeld surface analysis and computational methods to understand their nature and energetics. mdpi.comrsc.org The ability of the this compound unit to participate in these specific non-covalent interactions makes it a promising candidate for supramolecular engineering in advanced materials. rsc.orgbirmingham.ac.uk
Electrochemical Properties and Redox Chemistry
Cyclic Voltammetry for the Determination of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. It provides critical information about the oxidation and reduction potentials of a molecule, the stability of the electrochemically generated radical ions, and the reversibility of the redox processes. For thiophene (B33073) derivatives, CV is instrumental in determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for their function in electronic devices.
While specific CV data for 2,5-Bis(ethylsulfanyl)thiophene is scarce, studies on similar 2,5-disubstituted thiophenes offer valuable insights. The introduction of electron-donating groups, such as alkylthio (-SR) moieties, is known to lower the oxidation potential of the thiophene ring. For instance, the oxidation of thiophene itself occurs at a relatively high potential, but the presence of substituents that increase the electron density on the ring facilitates the removal of an electron.
The electrochemical oxidation of various substituted thiophenes has been studied, revealing that the nature and position of the substituent significantly impact the redox potentials. nih.govmdpi.com For example, the presence of an electron-withdrawing bromine atom on a terthiophene unit shifts the oxidation process to more anodic (higher) potentials. mdpi.com Conversely, electron-donating groups would be expected to have the opposite effect. The electrochemical oxidation of 3-methylthiophene (B123197) has also been investigated, providing a reference for the behavior of alkyl-substituted thiophenes. aau.edu.et
In the case of this compound, the two ethylsulfanyl groups are anticipated to significantly lower the first oxidation potential compared to unsubstituted thiophene. This is due to the electron-donating nature of the sulfur atoms' lone pairs, which destabilize the HOMO, making it easier to oxidize. The initial oxidation would lead to the formation of a radical cation. Subsequent oxidation to a dication could also be possible at higher potentials. The reversibility of these redox processes would depend on the stability of the generated radical cation and dication, which is influenced by factors discussed in the following sections.
To provide a comparative perspective, the table below presents typical oxidation potential ranges for related thiophene derivatives, which can be used to estimate the expected behavior of this compound.
| Compound/Derivative Class | First Oxidation Potential (V vs. reference electrode) | Notes |
| Unsubstituted Thiophene | ~1.6 - 2.0 | High potential, often leading to irreversible polymerization. winona.edu |
| Alkyl-substituted Thiophenes | ~1.1 - 1.5 | Lower potential than unsubstituted thiophene due to the electron-donating effect of alkyl groups. aau.edu.etdtic.mil |
| 2,5-Bis(het)aryl Substituted Thiophenes | Adjustable based on the (het)aryl substituent | Redox potentials can be tuned for specific applications. uni-halle.de |
| Thiophenes with Strong Electron-Donating Groups | < 1.0 | Significantly lowered oxidation potentials. |
Note: The exact potentials are highly dependent on the solvent, electrolyte, and reference electrode used.
In-situ Spectroelectrochemistry for Characterization of Electrochemically Generated Charged Species
In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements (typically UV-Vis-NIR and EPR) to characterize the species generated at the electrode surface in real-time. uni-halle.de This method is invaluable for identifying the nature of radical cations and dications formed during the redox processes of thiophene derivatives and for studying their electronic structure and stability. nih.govuni-halle.de
Upon electrochemical oxidation of a thiophene derivative, the neutral species, which typically absorbs in the UV region, gives rise to new absorption bands in the visible and near-infrared (NIR) regions. These new bands are characteristic of the radical cation (polaron) and, at higher potentials, the dication (bipolaron). The spectral signatures provide a fingerprint for these charged species.
For this compound, oxidation would be expected to generate a radical cation with absorption bands at longer wavelengths compared to the neutral molecule. The ethylsulfanyl groups, by donating electron density, would likely lead to a more delocalized positive charge and spin density across the molecule. In-situ EPR (Electron Paramagnetic Resonance) spectroelectrochemistry could confirm the formation of the radical cation and provide information about the distribution of the unpaired electron. uni-halle.de The stability and delocalization of the spin density in radical ions of substituted thiophenes have been shown to be dependent on the nature and position of the substituents. uni-halle.de
Studies on various substituted oligothiophenes have demonstrated that the excited-state properties of their radical cations can be investigated using laser flash photolysis techniques. nih.gov These studies reveal the lifetimes and reactivity of the excited radical cations. While specific data for this compound is not available, the principles derived from these studies would apply. The ethylsulfanyl groups would likely influence the energy levels and lifetimes of the excited radical cation state.
Analysis of Redox Stability and its Tuning through Molecular Engineering
The redox stability of the charged species generated from thiophene derivatives is a critical factor for their use in practical applications. Unstable radical cations can undergo follow-up chemical reactions, such as dimerization or polymerization, leading to irreversible electrochemical behavior and degradation of the material. nih.gov The stability of a radical is influenced by the degree of substitution, with more substituted radicals generally being more stable due to hyperconjugation effects. youtube.com
In the context of this compound, the stability of its radical cation would be a key parameter. The presence of substituents at the 2 and 5 positions can block reactive sites and prevent unwanted polymerization reactions, which often occur through coupling at these positions in unsubstituted thiophenes. nih.gov The ethylsulfanyl groups themselves could also influence the reactivity of the radical cation.
Molecular engineering provides a powerful strategy to tune the redox stability of thiophene-based materials. This can be achieved through several approaches:
Substitution Pattern: The strategic placement of substituents on the thiophene ring can enhance stability. For instance, bulky substituents can sterically hinder follow-up reactions.
Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of the substituents can modulate the electron density distribution in the radical cation, thereby affecting its stability. mdpi.com Electron-donating groups, like the ethylsulfanyl groups in the target molecule, can help to delocalize the positive charge, which generally increases stability.
Annelation (Ring Fusion): Fusing the thiophene ring with other aromatic or aliphatic rings can create more rigid structures with enhanced stability. For example, a thiophene derivative annelated with bicyclo[2.2.2]octene units was found to form a remarkably stable radical cation salt that could be isolated. nih.gov
Polymerization: Incorporating the thiophene unit into a polymer backbone, as seen in poly(2,5-bis(alkylthio)thiophene)s, can lead to materials with stable redox states. nist.govnih.govrsc.org The polymer architecture can provide a high degree of charge delocalization, contributing to the stability of the oxidized form.
By systematically modifying the molecular structure, it is possible to fine-tune the redox potentials and the stability of the corresponding charged species to meet the requirements of specific applications, such as in conducting polymers, battery materials, or electrochromic devices. rsc.org
Q & A
Basic: What are the optimal synthetic routes for 2,5-Bis(ethylsulfanyl)thiophene, and how do reaction conditions influence yield?
Answer:
The synthesis of thiophene derivatives like this compound typically involves condensation reactions between sulfides and α,β-dicarbonyl compounds or their derivatives. A preferred method uses alkali metal hydroxides (e.g., NaOH, KOH) or alcoholates (e.g., sodium ethoxide) as bases to deprotonate intermediates, improving reaction efficiency . Polar solvents like ethanol or chloroform can induce intramolecular rearrangements in related bis(methylthio)thiophene derivatives, altering product distribution . For reproducibility, control solvent polarity, base strength, and temperature, as these factors critically impact yield and purity.
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves crystal packing and molecular conformation (e.g., herringbone arrangements in thiophene derivatives, as seen in 2,5-Bis(4-biphenylyl)thiophene) . SHELX software is widely used for refinement .
- NMR spectroscopy : Confirms substituent positions and purity. For example, H/C NMR can identify ethylsulfanyl groups via characteristic shifts.
- Elemental analysis : Validates stoichiometry, especially for novel derivatives .
- Mass spectrometry : Determines molecular weight and fragmentation patterns.
Advanced: How does the molecular conformation of this compound influence its electronic properties?
Answer:
The bent molecular geometry of thiophene derivatives enforces upright alignment of long molecular axes in crystal lattices, affecting charge transport and optical behavior . For example, in poly(2,5-bis(3-tetradecyl-thiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), planar backbones enhance π-π stacking, improving conductivity . Ultrafast transient absorption spectroscopy reveals that substituents like ethylsulfanyl alter excited-state dynamics, impacting applications in organic electronics .
Advanced: What intramolecular rearrangement mechanisms are observed in this compound derivatives under specific conditions?
Answer:
In polar solvents (e.g., ethanol), bis(methylthio)thiophene derivatives undergo intramolecular rearrangements. For instance, 2,5-Bis(methylthio)-3,4-bis(o-hydroxyphenyliminomethyl)thiophene rearranges to form benzoxazole moieties via cyclization, driven by solvent polarity and hydrogen bonding . Such rearrangements highlight the need to optimize solvent choice and monitor reaction intermediates via HPLC or in-situ spectroscopy.
Data Contradiction: How can researchers resolve discrepancies in reported optical properties of this compound across studies?
Answer:
Discrepancies often arise from variations in:
- Crystallinity : Differences in crystal packing (e.g., herringbone vs. lamellar structures) alter absorption/emission profiles .
- Synthetic conditions : Impurities or side products (e.g., oxidation to sulfones) may skew optical data. Use Soxhlet extraction to isolate pure fractions .
- Measurement techniques : Standardize methods (e.g., UV-Vis in chloroform vs. solid-state spectroscopy).
Biological Application: How can this compound be functionalized for targeted bioimaging applications?
Answer:
Derivatization strategies include:
- Bioconjugation : Attach biomolecules (e.g., antibodies, peptides) via carboxyl or amine groups introduced through post-synthetic modifications. For example, thiophene-phenylene co-oligomers are functionalized with ligands for cell-specific targeting .
- Fluorescent tagging : Incorporate fluorophores (e.g., benzoxazolyl groups) to enhance emission intensity, as seen in 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene .
- Solubility optimization : Introduce polar groups (e.g., PEG chains) to improve biocompatibility and aqueous stability.
Advanced: What computational methods are recommended to predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Models electronic structure, frontier orbitals (HOMO/LUMO), and reaction pathways. For example, DFT predicts regioselectivity in electrophilic substitutions of thiophene derivatives .
- Molecular Dynamics (MD) : Simulates solvent effects and conformational changes during reactions .
- Machine Learning : Trains models on existing reaction datasets to predict yields and optimal conditions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions.
- Waste Disposal : Collect organic waste separately and consult hazardous waste guidelines. Avoid environmental release due to potential ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
